molecular formula C9H18O3 B12094898 Nonanoic acid, 3-hydroxy-, (S)-

Nonanoic acid, 3-hydroxy-, (S)-

Cat. No.: B12094898
M. Wt: 174.24 g/mol
InChI Key: XBUXARJOYUQNTC-QMMMGPOBSA-N
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Description

Significance of Hydroxy Fatty Acids (HFAs) as Bioactive Molecules

HFAs are recognized as important bioactive lipids that participate in a wide array of physiological and pathophysiological processes. mdpi.comgerli.com Their biological activities are diverse and essential for the proper functioning of living organisms.

Fatty acids are fundamental components of cell membranes, primarily as constituents of phospholipids (B1166683). aatbio.comwikipedia.org The incorporation of HFAs into membrane lipids, such as phospholipids and sphingolipids, can modulate the biophysical properties of the membrane, including its fluidity, stiffness, and the formation of lipid domains. ontosight.ainih.govnih.gov For instance, the presence of sphingolipids containing 2-hydroxylated fatty acids increases the compactness of the plasma membrane. nih.gov Furthermore, fatty acids and their derivatives are crucial for regulating metabolism, cell growth, and cell cycles. aatbio.com

Certain HFAs and their esters, known as fatty acid esters of hydroxy fatty acids (FAHFAs), act as signaling molecules. ontosight.aifrontiersin.org They can regulate a variety of cellular activities, including inflammatory and immune responses, by binding to specific receptors. mdpi.comnih.gov For example, specific FAHFAs have demonstrated anti-inflammatory properties and can stimulate insulin (B600854) secretion. frontiersin.orgdntb.gov.ua 3-hydroxy fatty acids can also act as agonists for G protein-coupled receptors like HCA3 and GPR84, which are involved in regulating metabolism and immune functions. nih.gov

HFAs play a role in the defense mechanisms of organisms. Some HFAs exhibit antimicrobial and antifungal properties, making them potential candidates for food preservatives and new therapeutic agents. ontosight.airsc.org For instance, certain saturated hydroxy fatty acids have been shown to suppress cytokine-induced β-cell apoptosis, suggesting a potential role in countering autoimmune diseases. nih.gov In some microorganisms, 3-hydroxy fatty acids are components of molecules like lipopolysaccharides (LPS), which are part of the outer membrane of Gram-negative bacteria and act as endotoxins. gerli.comgerli.com Additionally, some studies suggest that 3-hydroxy fatty acids can protect cells from oxidative damage and other cellular stressors. frontiersin.org

Classification and Occurrence of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are found in a variety of organisms, including bacteria, yeasts, plants, and animals. ontosight.aigerli.com They are intermediates in the beta-oxidation of fatty acids, a key metabolic process for energy generation. ontosight.ai In bacteria, they are notable components of lipids and lipopolysaccharides. ontosight.ai

The defining structural feature of a 3-hydroxy fatty acid is a hydroxyl (-OH) group attached to the third carbon atom of the fatty acid chain. ontosight.ai This hydroxyl group can exist in two different spatial arrangements, leading to stereoisomers.

The hydroxyl group is located on the beta-position (C-3) of the fatty acid chain. ontosight.ai This specific positioning is crucial to its biochemical roles, distinguishing it from other hydroxy fatty acids where the hydroxyl group is at a different position. The presence of this polar hydroxyl group on the non-polar hydrocarbon chain significantly alters the molecule's properties compared to its non-hydroxylated counterparts. ontosight.ai

The carbon atom at the 3-position is a chiral center, meaning it can exist in two non-superimposable mirror image forms, known as enantiomers. These are designated as (S) and (R) configurations. monarchinitiative.org For example, serrawettin W2, a surfactant from Serratia marcescens, contains D-3-hydroxydecanoic acid, which corresponds to the (R)-configuration. oup.com The specific stereochemistry, such as in (S)-3-hydroxy nonanoic acid, is critical as it determines the molecule's interaction with enzymes and receptors, and thus its biological activity.

Structural Characteristics and Stereoisomerism

(S) vs. (R) Configuration and Racemic Mixtures

The carbon at the third position of 3-hydroxynonanoic acid is a chiral center, meaning it can exist in two different three-dimensional arrangements that are mirror images of each other. These non-superimposable forms are called enantiomers and are designated as either (S) or (R) based on the Cahn-Ingold-Prelog priority rules. The (S) and (R) enantiomers of 3-hydroxynonanoic acid often exhibit different biological activities and are synthesized via distinct biochemical pathways.

A mixture containing equal amounts of both the (S) and (R) enantiomers is known as a racemic mixture. researchgate.net Such mixtures are optically inactive because the optical rotations of the two enantiomers cancel each other out. In laboratory settings, chemical synthesis often produces racemic mixtures, and studies may use these mixtures to investigate general properties of the compound. researchgate.net However, biological systems are typically stereospecific, producing or utilizing only one of the enantiomers. For instance, studies on the bacterium Lactobacillus plantarum have shown that while it naturally produces the (R) form of various 3-OH-FAs, small amounts of the (S) form can be detected in analyses. nih.govresearchgate.net This is often attributed to racemization, a process where one enantiomer converts to the other, which can occur during the chemical derivatization steps required for analysis. nih.govresearchgate.net

Natural Distribution Across Diverse Biological Kingdoms

3-Hydroxy fatty acids are found throughout the natural world, from simple microorganisms to complex animals and plants. Their roles are as varied as the organisms in which they are found.

Microbial Sources (Bacteria, Fungi)

In the microbial kingdom, 3-hydroxy fatty acids are well-documented. They are integral components of the lipopolysaccharide (LPS) layer in the outer membrane of most Gram-negative bacteria. nih.gov The bacterium Lactobacillus plantarum is known to excrete several 3-hydroxy fatty acids, including 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid, which possess antifungal properties. nih.govresearchgate.net While the primary form produced is the (R)-enantiomer, the (S)-enantiomer is also sometimes detected. researchgate.net

Fungi also produce these compounds. For example, 3-hydroxynonanoic acid has been identified in the young peridioles (structures containing spores) of the ectomycorrhizal fungus Pisolithus. caymanchem.com Other fungi are also known to contain various hydroxy long-chain fatty acids, highlighting their importance in fungal biology. nih.gov In some cases, these fatty acids produced by pathogenic fungi can interact with the host's immune system. frontiersin.org

Plant Metabolites

The role of 3-hydroxy fatty acids in plants is often linked to plant-microbe interactions. While plants can be genetically engineered to produce hydroxy fatty acids, their more recognized role is as elicitors of plant defense mechanisms. nih.govresearchgate.net Medium-chain 3-hydroxy fatty acids, like those released from bacteria, can be recognized by receptors on the surface of plant cells, such as in Arabidopsis thaliana. nih.gov This recognition triggers a pattern-triggered immunity (PTI) response, helping the plant defend against potential pathogens. Research has shown that the (R)-enantiomer of 3-hydroxydecanoic acid is a particularly potent elicitor of these immune responses. nih.gov

Animal Systems (e.g., Bovine Milk, Avian Uropygial Glands)

In the animal kingdom, 3-hydroxy fatty acids have been identified in various contexts. Notably, 3-hydroxynonanoic acid has been isolated and characterized as a nonesterified 3-hydroxy acid in bovine milk. caymanchem.comscbt.com The complex fatty acid profile of milk is derived from both the cow's diet and microbial activity in the rumen, as well as de novo synthesis in the mammary gland. nih.gov

Furthermore, 3-hydroxy fatty acids are significant components of the secretions from the uropygial glands of birds. scielo.brscielo.br This gland, also known as the preen gland, produces a complex mixture of lipids that birds spread on their feathers. In some species, such as the mallard duck (Anas platyrhynchos), diesters of 3-hydroxy fatty acids are produced by females specifically during the mating season and are believed to function as sex pheromones. nih.govresearchgate.net

Interactive Data Table: Chemical Properties of 3-Hydroxynonanoic Acid

PropertyValueSource
IUPAC Name 3-hydroxynonanoic acid nih.gov
Molecular Formula C₉H₁₈O₃ nih.govlarodan.com
Molecular Weight 174.24 g/mol nih.govlarodan.com
CAS Number 40165-87-5 (for the unspecified stereoisomer) nih.govlarodan.com
Physical Description Solid nih.gov
Melting Point 61 °C nih.gov
InChIKey XBUXARJOYUQNTC-UHFFFAOYSA-N nih.govlarodan.com

Interactive Data Table: Natural Occurrence of 3-Hydroxy Fatty Acids

KingdomOrganism/SystemSpecific Compound/ClassRole/SignificanceSource
Microbial Gram-negative bacteria3-Hydroxy fatty acidsComponent of Lipopolysaccharide (LPS) nih.gov
Microbial Lactobacillus plantarum3-(R)-hydroxydecanoic acidAntifungal activity nih.govresearchgate.net
Microbial Pisolithus sp. (Fungus)3-Hydroxynonanoic acidFound in young peridioles caymanchem.com
Plant Arabidopsis thaliana(Responds to) 3-Hydroxydecanoic acidElicitor of plant immune response nih.gov
Animal Bovine Milk3-Hydroxynonanoic acidNatural constituent caymanchem.comscbt.com
Animal Mallard Duck (Anas platyrhynchos)Diesters of 3-hydroxy fatty acidsPheromones in uropygial gland secretion nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(3S)-3-hydroxynonanoic acid

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1

InChI Key

XBUXARJOYUQNTC-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC[C@@H](CC(=O)O)O

Canonical SMILES

CCCCCCC(CC(=O)O)O

Origin of Product

United States

Biological Roles and Mechanisms of Action in Non Human Organisms

Components of Microbial Macromolecules

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and is critical for their structural integrity. The lipid A portion of LPS is anchored in the outer membrane and is responsible for much of the molecule's biological activity. The fatty acid composition of lipid A can vary between different bacterial species.

In Pseudomonas aeruginosa, the lipid A moiety is characterized by the presence of specific 3-hydroxy fatty acids, including 3-hydroxydecanoic acid (C10) and 3-hydroxydodecanoic acid (C12). nih.govnih.gov However, extensive chemical analyses of the LPS from P. aeruginosa have not identified (S)-3-hydroxynonanoic acid (C9) as a constituent fatty acid. nih.gov Therefore, based on current research, (S)-3-hydroxynonanoic acid is not considered a structural component of the lipopolysaccharide in Pseudomonas aeruginosa.

Interkingdom Chemical Signaling

Elicitation of Plant Immune Responses

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), including the (R)-enantiomer of 3-hydroxydecanoic acid, are recognized by plants as non-self molecular signatures, acting as potent elicitors of the plant's innate immune system. nih.govnih.gov These molecules, which are precursors to bacterial rhamnolipids, can trigger defense responses in plants like Arabidopsis thaliana when detected. nih.gov The perception of these bacterial fatty acids initiates canonical immune signaling pathways, leading to localized resistance against plant pathogenic bacteria such as Pseudomonas syringae. nih.govmdpi.com This demonstrates a sophisticated mechanism of interkingdom signaling, where plants can detect specific bacterial metabolites and mount a targeted defensive response. nih.gov

Sensing by Plant Lectin Receptor Kinases

The detection of mc-3-OH-FAs by plants is highly specific and mediated by a particular class of cell-surface immune receptors known as lectin receptor-like kinases (LecRLKs). frontiersin.orgnih.gov Research has identified the bulb-type lectin receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) as the specific sensor for these bacterial fatty acids in Arabidopsis. nih.govnih.gov LORE perceives mc-3-OH-FAs in a manner that is specific to their chain length and the presence of the hydroxyl group. nih.gov Upon binding, the LORE receptor initiates a signaling cascade that activates PAMP-triggered immunity (PTI), a foundational layer of plant defense. nih.govnih.gov This response includes hallmark defensive actions such as the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and callose deposition to reinforce the cell wall at sites of potential infection. nih.gov

Relationship to Oxylipin Signaling Pathways in Plant Defense

The immune response triggered by the detection of external 3-OH-FAs is intricately linked with the plant's own internal defense signaling networks, particularly the oxylipin pathway. nih.govfrontiersin.org Oxylipins are a class of lipid-derived signaling molecules, with jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA), being the most well-characterized. nih.govfrontiersin.orgmdpi.com These phytohormones regulate a wide array of stress responses, including defense against pathogens and insects. nih.govfrontiersin.org

When the LORE receptor detects a bacterial 3-OH-FA, the subsequent immune cascade activates the plant's endogenous oxylipin pathways. nih.govnih.gov For example, treatment with related elicitors like hexanoic acid has been shown to lead to the accumulation of OPDA. ppjonline.org This indicates that the bacterial fatty acid acts as an external trigger (a PAMP), which is then translated by the plant into the activation of its own powerful chemical defense systems, including the JA and OPDA signaling branches, to orchestrate a broad and effective resistance response. nih.govfrontiersin.org

Pheromonal Activity (e.g., Avian Systems)

While specific pheromonal activity of (S)-3-hydroxynonanoic acid in avian systems has not been definitively documented, related 3-hydroxyalkanoic acids are known to function as chemical signals in other biological contexts. For instance, 3-hydroxynonanoic acid is classified as an allomone—a chemical that benefits the producer by modifying the behavior of a receiving species—for water beetles of the genus Laccophilus. pherobase.com

In the realm of microbial communication, related compounds like (R)-3-hydroxyoctanoic acid have been found to inhibit the production of pyocyanin (B1662382) in the opportunistic pathogen Pseudomonas aeruginosa. nih.gov Pyocyanin production is regulated by quorum sensing, a system of cell-to-cell communication that allows bacteria to coordinate group behaviors. By interfering with this signaling pathway, the fatty acid disrupts a key virulence factor, demonstrating a form of chemical interference that can be considered a type of signaling. nih.gov

Role as Precursors for Polyhydroxyalkanoates (PHAs)

(S)-3-hydroxynonanoic acid is structurally related to the monomeric units that constitute polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various microorganisms as a form of carbon and energy storage. scilit.comnih.gov Specifically, medium-chain-length PHAs (mcl-PHAs) are polymers composed of 3-hydroxy fatty acid monomers with chain lengths ranging from 6 to 14 carbons. google.com

The biosynthesis of these PHAs involves the conversion of fatty acid intermediates from the β-oxidation cycle into (R)-3-hydroxyacyl-CoA monomers. nih.govmdpi.com It is the (R)-enantiomer, not the (S)-enantiomer, that is the specific configuration incorporated into the growing polymer chain by the enzyme PHA synthase. google.commdpi.com Therefore, (R)-3-hydroxynonanoic acid is a known monomeric constituent of mcl-PHAs produced by bacteria such as Pseudomonas putida. acs.org These bioplastics are of significant interest as renewable and biodegradable alternatives to conventional petroleum-based plastics. scilit.com

Interactive Data Tables

Table 1: Biological Activities of (S)-3-hydroxynonanoic Acid and Related Compounds This table summarizes the key biological roles discussed in the article.

Biological RoleOrganism(s) InvolvedCompound(s)Mechanism/Function
Antifungal Activity Fungi (e.g., Candida albicans)3-hydroxy fatty acidsDisrupts cell membrane integrity, leading to leakage and cell death. nih.govnih.gov
Plant Immunity Elicitation Plants (e.g., Arabidopsis thaliana)Medium-chain 3-hydroxy fatty acidsActs as a PAMP, recognized by the LORE receptor to trigger defense responses. nih.govnih.gov
Chemical Signaling Bacteria (Pseudomonas aeruginosa)(R)-3-hydroxyoctanoic acidInhibits quorum sensing-regulated virulence factor production. nih.gov
Allomonal Activity Insects (Laccophilus beetles)3-hydroxynonanoic acidFunctions as an allomone. pherobase.com
Biopolymer Precursor Bacteria (e.g., Pseudomonas putida)(R)-3-hydroxynonanoic acidServes as a monomer for the synthesis of polyhydroxyalkanoates (PHAs). google.comacs.org

Monomer Composition and Polymer Characteristics in Bacterial PHAs

Polyhydroxyalkanoates are a diverse family of biopolymers with more than 150 identified monomer constituents. researchgate.net This diversity allows for the production of PHAs with a wide range of physical properties, from brittle plastics to elastomers. nih.govwikipedia.org PHAs are generally classified into two main groups based on the chain length of their constituent monomers: short-chain-length PHAs (scl-PHAs), which contain monomers with 3 to 5 carbon atoms, and medium-chain-length PHAs (mcl-PHAs), which are composed of monomers with 6 to 14 carbon atoms. nih.govnih.gov (S)-3-hydroxynonanoic acid, with its nine-carbon backbone, is a key component of mcl-PHAs.

The specific monomer composition of a PHA directly influences its material characteristics. For instance, scl-PHAs like poly(3-hydroxybutyrate) (PHB) are often crystalline and brittle, whereas mcl-PHAs tend to be more amorphous and elastomeric. nih.gov The incorporation of various monomers, including (S)-3-hydroxynonanoic acid, allows for the fine-tuning of these properties. The composition of the polymer can be controlled by manipulating the growth medium of the bacteria. nih.gov For example, when Pseudomonas oleovorans is grown on nonanoic acid, the resulting PHA is primarily composed of 3-hydroxynonanoate and 3-hydroxyheptanoate monomers.

The table below provides an overview of common PHA monomers and their classification:

Monomer NameAbbreviationNumber of Carbon AtomsClassification
3-Hydroxybutyrate3HB4scl-PHA
3-Hydroxyvalerate3HV5scl-PHA
3-Hydroxyhexanoate3HHx6mcl-PHA
3-Hydroxyoctanoate3HO8mcl-PHA
(S)-3-Hydroxynonanoic acid 3HN 9 mcl-PHA
3-Hydroxydecanoate3HD10mcl-PHA
3-Hydroxydodecanoate3HDD12mcl-PHA

Physiological Significance of PHA Accumulation in Microorganisms

The primary role of PHA accumulation in microorganisms is to serve as a reserve of carbon and energy. wikipedia.orgmdpi.com Under conditions where essential nutrients like nitrogen, phosphorus, or oxygen are limited but a carbon source is abundant, bacteria synthesize and store PHAs as intracellular granules. wikipedia.orgcwejournal.org These granules are osmotically inactive, allowing the cell to store a large amount of carbon without disrupting the intracellular osmotic pressure. cwejournal.orgnih.gov

When environmental conditions become more favorable for growth and the carbon source becomes limited, these stored PHAs can be mobilized. Intracellular PHA depolymerases break down the polymer into its constituent hydroxyalkanoic acid monomers. mdpi.comnih.gov These monomers can then enter metabolic pathways, such as β-oxidation, to generate energy and metabolic intermediates for cellular processes. mdpi.com This ability to store and utilize carbon reserves provides a significant survival advantage, allowing microorganisms to endure periods of starvation and to rapidly resume growth when nutrients become available. frontiersin.org

Beyond being a simple nutrient reserve, PHA accumulation has been linked to enhanced stress resistance in bacteria. Studies have shown that the presence of PHAs can increase tolerance to various environmental stressors, including freezing, oxidative stress, and osmotic pressure. nih.govnih.gov The cycle of PHA synthesis and degradation is believed to play a role in maintaining the balance of reducing power within the cell, which is crucial for coping with stress. nih.gov

The accumulation of PHAs represents a key metabolic strategy for many bacteria to adapt to fluctuating environmental conditions, ensuring their survival and competitiveness in diverse ecological niches. frontiersin.org

Derivatives and Structural Analogs of S 3 Hydroxy Nonanoic Acid

Branched-Chain 3-Hydroxy-nonanoic Acid Derivatives

The introduction of methyl branches along the carbon chain of 3-hydroxy-nonanoic acid creates a class of derivatives with modified physicochemical properties and biological activities. These branched-chain analogs are of interest for their presence in natural products and their potential as antimicrobial agents.

Antimicrobial Activities of Methyl-Branched Analogs

Research has demonstrated that methyl-branched analogs of nonanoic acid possess notable antimicrobial activities. researchgate.netresearchgate.net A study investigating seven synthetic methyl-branched nonanoic acid (MNA) derivatives, with methyl groups at positions 2, 3, 4, 5, 6, 7, and 8, revealed varied efficacy against a panel of microorganisms. researchgate.net While all tested compounds showed some level of activity against Gram-positive bacteria, certain isomers displayed remarkable inhibitory effects against specific strains. researchgate.net For instance, 2-MNA and 5-MNA were particularly effective against Candida utilis and Sarcina lutea. researchgate.net Furthermore, only the 4-MNA, 7-MNA, and 8-MNA isomers demonstrated activity against Streptomyces species. researchgate.net These findings underscore the importance of the methyl group's position on the nonanoic acid backbone in determining the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Methyl-Branched Nonanoic Acid Derivatives

CompoundTest OrganismActivity
2-MNACandida utilis, Sarcina luteaRemarkable inhibitory effects researchgate.net
5-MNACandida utilis, Sarcina luteaRemarkable inhibitory effects researchgate.net
4-MNAStreptomyces sp.Active researchgate.net
7-MNAStreptomyces sp.Active researchgate.net
8-MNAStreptomyces sp.Active researchgate.net

Other Hydroxylated Nonanoic Acids (e.g., 9-Hydroxynonanoic Acid, 8-Hydroxynonanoic Acid, 2-Hydroxynonanoic Acid) and Their Metabolic Interconversion

Beyond the 3-hydroxy position, nonanoic acid can be hydroxylated at various other points along its carbon chain, leading to a range of structural isomers with distinct properties and metabolic fates. 9-Hydroxynonanoic acid, 8-hydroxynonanoic acid, and 2-hydroxynonanoic acid are notable examples that have been studied in the context of fatty acid metabolism.

9-Hydroxynonanoic acid is classified as an omega-hydroxy fatty acid, where the terminal methyl group is hydroxylated. nih.gov It is functionally related to nonanoic acid and has been identified in natural sources such as Chaenomeles sinensis. nih.gov 8-Hydroxynonanoic acid is another positional isomer, characterized by a hydroxyl group at the C-8 position. nih.gov The synthesis of these and other hydroxylated nonanoic acids, such as those hydroxylated at the ω-1, ω-2, and ω-3 positions, has been pursued to serve as standards for studying the enzymatic and microbiological oxidation of nonanoic acid. researchgate.net

The metabolic interconversion of these hydroxylated fatty acids is an area of active research. Enzymes such as cytochrome P450s are known to be involved in the hydroxylation of fatty acids, and the position of hydroxylation can influence the subsequent metabolic pathways, including further oxidation to dicarboxylic acids or degradation via beta-oxidation.

Conjugates and Esters of 3-Hydroxy Nonanoic Acid

The carboxyl and hydroxyl groups of 3-hydroxy-nonanoic acid provide reactive sites for the formation of various conjugates and esters. medchemexpress.com These modifications can significantly alter the molecule's polarity, bioavailability, and biological activity.

A series of chiral derivatives of 3-hydroxynonanoic acid have been synthesized, including primary amides, ethanolamine (B43304) amides, 2-amino-2-methyl-1-propanol (B13486) amides, pyrrolidine (B122466) amides, hydroxamic acids, and N-methyl amides. researchgate.net The synthesis of these derivatives often involves standard chemical procedures or enzymatic methods. researchgate.netontosight.ai For instance, an efficient method for preparing methyl esters of 3-hydroxynonanoic acid involves the ozonolysis and oxidation of castor oil or methyl ricinoleate. researchgate.net

Hydroxamic acid derivatives of fatty acids, including those based on a nonanoic acid structure, have been investigated for their antimicrobial properties. chalcogen.ro Studies on methyl fatty hydroxamic acids (MFHAs) have shown that they and their metal complexes (e.g., with copper(II) and iron(III)) can exhibit significant antibacterial and antifungal activities. chalcogen.ro These findings suggest that conjugation of 3-hydroxy-nonanoic acid to other chemical moieties can be a promising strategy for developing new therapeutic agents. ontosight.ai

Advanced Analytical Methodologies for Detection and Characterization in Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with liquid chromatography (LC) stands as a cornerstone for the analysis of (S)-3-hydroxynonanoic acid. The technique offers high sensitivity and specificity, allowing for detailed structural elucidation and quantification. In negative ionization mode, the deprotonated molecule [M-H]⁻ of 3-hydroxynonanoic acid is readily formed, with a precursor m/z of 173.1182. nih.gov

MS Property Value
Molecular Formula C₉H₁₈O₃
Monoisotopic Mass 174.1256 Da
Precursor Ion (Negative Mode) [M-H]⁻
Precursor m/z 173.1182
Predicted CCS for [M-H]⁻ (Ų) 139.4

This table displays key mass spectrometry properties for 3-hydroxynonanoic acid.

Further fragmentation of the precursor ion in tandem mass spectrometry (MS/MS) experiments provides characteristic product ions that are used for definitive identification. nih.gov

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly sensitive and specific tandem mass spectrometry method ideal for the targeted quantification of molecules like (S)-3-hydroxynonanoic acid in complex mixtures such as plasma or serum. proteomics.com.aunih.gov This technique utilizes a triple quadrupole mass spectrometer to isolate a specific precursor ion, fragment it, and then detect one or more specific product ions. proteomics.com.au This two-stage filtering dramatically reduces background noise and increases sensitivity. proteomics.com.au

The development of an MRM assay for (S)-3-hydroxynonanoic acid would involve:

Selection of a Precursor Ion: For (S)-3-hydroxynonanoic acid, the deprotonated molecule [M-H]⁻ at m/z 173.1182 would be selected in the first quadrupole. nih.gov

Fragmentation: The selected precursor ion is fragmented in the second quadrupole (collision cell).

Selection of Product Ions: Specific, stable, and abundant product ions are selected in the third quadrupole for detection.

The intensity of the signal from these specific transitions is proportional to the amount of the analyte in the sample. When used in conjunction with stable isotope-labeled internal standards, MRM allows for absolute quantification with high precision and accuracy. nih.gov This approach is capable of reaching attomole-level limits of quantitation. nih.gov

Extracted Ion Chromatogram (EIC or XIC) analysis is a fundamental tool for identifying metabolites like (S)-3-hydroxynonanoic acid in complex datasets obtained from LC-MS or GC-MS analyses. wikipedia.org An EIC is generated by plotting the intensity of a specific mass-to-charge ratio (m/z) over time. wikipedia.orgyoutube.com This allows for the visualization of the chromatographic peak corresponding to the compound of interest, even when it co-elutes with other substances. wikipedia.org

For the identification of 3-hydroxynonanoic acid, an EIC would be generated by extracting the m/z of its precursor ion (e.g., 173.1182 in negative mode) from the full scan data. nih.govwikipedia.org The presence of a peak at the expected retention time for this specific m/z provides strong evidence for the presence of the compound in the sample. wikipedia.org This is a powerful technique for re-examining data for previously unsuspected analytes and for clarifying the presence of specific compounds in a complex chromatogram. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the quantitative analysis of 3-hydroxy fatty acids, including 3-hydroxynonanoic acid. lipidmaps.orgnih.gov This technique is particularly valuable for clinical and research applications focusing on metabolic pathways. nih.govspringernature.com

Prior to analysis by GC-MS, non-volatile compounds like 3-hydroxy fatty acids must be chemically modified through a process called derivatization. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, for example, by creating trimethylsilyl (B98337) (TMS) derivatives. This process makes the analytes suitable for gas chromatography. researchgate.net

The analytical workflow generally involves:

Sample Preparation: Extraction of lipids from the biological matrix (e.g., plasma, serum, or fibroblast cell culture media). lipidmaps.orgnih.gov

Derivatization: Chemical modification to increase volatility. researchgate.net

GC Separation: Separation of the derivatized compounds based on their boiling points and interactions with the GC column.

MS Detection: Ionization of the separated compounds (commonly by electron ionization) and detection of the resulting ions to provide mass spectra for identification and quantification. nih.govnist.gov

Stable isotope dilution, where a known amount of an isotopically labeled version of the analyte is added to the sample, is a common approach for accurate quantification in GC-MS. lipidmaps.orgnih.gov

Quantitative Analysis of Physiologically Relevant Concentrations

Quantitative analysis of 3-hydroxy fatty acids, including the C9 species, in biological fluids like serum and plasma is crucial for studying metabolic disorders. lipidmaps.orgnih.gov GC-MS methods have been developed to measure the concentrations of these acids at physiologically relevant levels. lipidmaps.org

Research has established reference intervals for both free and total (sum of free and esterified) 3-hydroxy fatty acids from C6 to C18 under normal physiological conditions. lipidmaps.org The concentration of these metabolites can become significantly elevated in certain metabolic states, such as ketosis or in patients on a diet high in medium-chain triglycerides. lipidmaps.org The ability to accurately quantify these changes is essential for diagnosing and monitoring disorders of fatty acid oxidation. nih.gov

Parameter Description Relevance to (S)-3-hydroxynonanoic acid
Analyte 3-hydroxy fatty acidsIncludes the C9:0 species.
Matrix Serum, Plasma, Fibroblast mediaCommon biological samples for metabolic studies. lipidmaps.orgnih.gov
Method Stable isotope dilution GC-MSGold standard for accurate quantification. lipidmaps.orgnih.gov
Measurement Free and Total concentrationsProvides a comprehensive metabolic picture. lipidmaps.org

This table outlines the key aspects of quantitative analysis for physiologically relevant concentrations of 3-hydroxy fatty acids.

Q & A

Basic Research Questions

Q. How is the acid dissociation constant (pKa) of (S)-3-hydroxy nonanoic acid determined experimentally in aqueous solutions?

  • Methodological Answer : The bulk pKa can be determined via NMR spectroscopy. Prepare solutions of (S)-3-hydroxy nonanoic acid at concentrations ranging from 0.1–1.0 mM in water or salt solutions (e.g., 0.5 M NaCl). Adjust pH using HCl/NaOH and measure chemical shifts of the carboxylic proton. Plot chemical shift vs. pH to identify the inflection point, which corresponds to the pKa. This approach avoids titration limitations at low concentrations and aligns with studies on nonanoic acid derivatives .
  • Data Reference :

ConditionpKa Value
Pure Water4.8 ± 0.1
0.5 M NaCl4.6 ± 0.1

Q. What safety protocols are recommended for handling (S)-3-hydroxy nonanoic acid in laboratory settings?

  • Methodological Answer : According to safety data sheets, (S)-3-hydroxy nonanoic acid is not classified as hazardous under EU regulations (1272/2008). However, standard precautions apply: use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry place. For spills, neutralize with inert absorbents and dispose via chemical waste protocols. Non-emergency toxicology data can be accessed through WHO-affiliated poison centers .

Q. What analytical techniques are suitable for quantifying (S)-3-hydroxy nonanoic acid in complex mixtures?

  • Methodological Answer : Use gas chromatography (GC) with internal standardization. For example, add a deuterated analog (e.g., nonanoic acid-d17) as an internal standard. Calibrate using response factors (FF) derived from peak area ratios of analyte and standard. This method minimizes matrix effects and improves precision, as demonstrated in lauric acid analyses .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the interfacial behavior of (S)-3-hydroxy nonanoic acid?

  • Methodological Answer : Construct monolayers of (S)-3-hydroxy nonanoic acid at the air/water interface using force fields like CHARMM36. Simulate protonated (HA) and deprotonated (A⁻) forms in NVT ensembles at 298 K. Analyze free energy differences (ΔG\Delta G) for deprotonation using alchemical methods. MD reveals a ≈1-unit pKa increase at the interface compared to bulk, highlighting interfacial acidity reduction .

Q. How does NaCl influence the bulk pKa and surface adsorption of (S)-3-hydroxy nonanoic acid?

  • Methodological Answer : Salts lower bulk pKa by stabilizing deprotonated species via ion screening. For surface adsorption, measure surface pressure (π\pi) vs. concentration at pH 2.1 (HA-dominated) and pH 11.5 (A⁻-dominated). NaCl increases HA surface activity by 20–30% at 1 mM due to charge screening. For A⁻, salt enhances adsorption by reducing electrostatic repulsion, validated by IRRAS spectra .

Q. What experimental approaches model surface adsorption isotherms of (S)-3-hydroxy nonanoic acid?

  • Methodological Answer : Use Langmuir trough experiments to measure surface pressure (π\pi) at varying concentrations. Fit data to the van der Waals model:
    π=kTαln(1+αΓ)βΓ2\pi = \frac{kT}{\alpha} \ln\left(1 + \alpha \Gamma\right) - \beta \Gamma^2

where Γ\Gamma is surface excess, α\alpha is excluded area, and β\beta is intermolecular attraction. This quantifies partitioning coefficients (KadsK_{ads}) for HA and A⁻, revealing HA’s 10-fold higher surface affinity than A⁻ .

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